tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate
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Overview
Description
tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the piperidine ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbamate ester can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine or trifluoromethyl derivatives.
Substitution: Substituted piperidine or carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential drug candidate due to its pharmacological properties.
- Utilized in the design of novel therapeutic agents targeting specific diseases.
Industry:
- Applied in the production of agrochemicals and other industrial chemicals.
- Used as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural rigidity, facilitating specific interactions with the target molecules. The carbamate ester moiety may undergo hydrolysis, releasing the active piperidine derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Trifluoromethylpiperidine: A piperidine derivative with a trifluoromethyl group.
Carbamic Acid Esters: Compounds containing the carbamate functional group.
Uniqueness:
- The combination of the trifluoromethyl group, piperidine ring, and carbamate ester in tert-butyl ((2S,4S)-2-(trifluoromethyl)piperidin-4-yl)carbamate provides a unique scaffold with enhanced lipophilicity, metabolic stability, and potential bioactivity.
- Compared to other piperidine derivatives, this compound offers a distinct balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in drug design and synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2S,4S)-2-(trifluoromethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWVWBSRVQKQQ-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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